2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile is systematically named according to IUPAC guidelines, which prioritize substituent placement and functional group hierarchy. Its core structure consists of a pyridine ring substituted with chlorine at position 5, fluorine at position 3, and an acetonitrile group at position 2. The acetonitrile moiety (CH₂CN) is attached to the pyridine nitrogen, forming a cyanomethyl substituent.
Molecular Formula : C₇H₄ClFN₂
Molecular Weight : 170.57 g/mol
| Component | Quantity |
|---|---|
| Carbon | 7 |
| Hydrogen | 4 |
| Chlorine | 1 |
| Fluorine | 1 |
| Nitrogen | 2 |
The numbering of the pyridine ring follows IUPAC rules, where the nitrogen atom is assigned position 1. Substituents are numbered in ascending order, prioritizing the acetonitrile group at position 2.
Crystal Structure and Conformational Isomerism
The pyridine ring in this compound adopts a planar aromatic geometry, with sp² hybridization at all ring carbons. The substituents are arranged as follows:
- Position 2 : Cyanomethyl group (CH₂CN)
- Position 3 : Fluorine atom
- Position 5 : Chlorine atom
The spatial arrangement of these substituents influences potential conformational isomerism. However, the rigidity of the pyridine ring and the fixed positions of substituents restrict rotational isomerism. The acetonitrile group’s cyano moiety (C≡N) is linear due to its triple bond, preventing free rotation around the carbon-carbon bond.
Key Structural Features :
- Pyridine Ring : Electron-deficient due to nitrogen’s lone pair involvement in resonance.
- Substituent Effects :
Electronic Configuration and Resonance Stabilization
The electronic structure of this compound is dominated by the pyridine ring’s conjugated π-system and the electron-withdrawing effects of substituents.
Properties
IUPAC Name |
2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIARQWANVJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729044 | |
| Record name | (5-Chloro-3-fluoropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227572-25-9 | |
| Record name | (5-Chloro-3-fluoropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most documented method involves a two-step lithiation and nucleophilic substitution sequence using 5-chloro-2,3-difluoropyridine as the starting material. In the first stage, acetonitrile is deprotonated with n-butyllithium (n-BuLi) in a tetrahydrofuran (THF)/hexane mixture at -78°C under inert atmosphere, generating a reactive cyanomethyl anion. This anion subsequently attacks the electron-deficient pyridine ring at the 2-position, facilitated by the directing effects of the adjacent fluorine and chlorine substituents.
Key Conditions :
Limitations and Side Reactions
The modest yield is attributed to competing side reactions, including:
-
Over-lithiation : Excess n-BuLi may deprotonate the pyridine ring, leading to undesired byproducts.
-
Regioselectivity Challenges : The 3-fluoro and 5-chloro groups create steric and electronic biases, but minor substitution at the 6-position has been observed.
One-Step Catalytic Substitution Method
Advantages Over Lithiation
-
Yield : Up to 99.2% reported for analogs, though untested for the target compound.
-
Simplified Workflow : Eliminates cryogenic conditions and multi-step purification.
Comparative Analysis of Synthetic Routes
Emerging Strategies and Unresolved Challenges
Solvent Effects on Regioselectivity
Polar aprotic solvents like dimethylformamide (DMF) may enhance nucleophilic attack at the 2-position by stabilizing transition states. However, no experimental data exists for the target compound.
Alternative Halogenation-Cyanation Sequences
A theoretical pathway involves:
-
Chlorination-Fluorination : Sequential halogenation of 2-aminopyridine.
-
Cyanoethyl Introduction : Ullmann-type coupling with cyanoethyl reagents.
This remains unexplored in the literature but could circumvent lithiation’s low yields.
Industrial Production Considerations
Cost-Benefit Analysis
-
Lithiation : High reagent costs (n-BuLi) and energy-intensive cooling limit large-scale use.
-
Catalytic Methods : Higher upfront catalyst costs offset by yield improvements and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrile group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the nitrile group can yield carboxylic acids or amides.
Reduction Products: Reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have identified 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile as a promising candidate in the development of anticancer drugs. For instance, it has been investigated for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In a study, derivatives of this compound demonstrated significant inhibition of CDK8 and CDK19, with IC50 values of 7.2 nM and 6.0 nM, respectively . This inhibition correlates with reduced WNT signaling, a pathway often dysregulated in cancers such as colorectal cancer.
1.2 Synthesis of Bioactive Compounds
The compound serves as an important intermediate in synthesizing various bioactive molecules. For example, it has been utilized in the synthesis of fluopyram, a fungicide that acts on succinate dehydrogenase in fungal pathogens . The synthesis method involves a substitution reaction yielding high purity and yield (up to 99.2%) under optimized conditions . This efficiency makes it a valuable building block for further pharmaceutical development.
Agricultural Applications
2.1 Agrochemical Development
The compound is also pivotal in the agrochemical sector, particularly in developing fungicides and herbicides. Its derivatives have shown effectiveness against a range of fungal pathogens affecting crops, thus enhancing agricultural productivity . The synthesis of such agrochemicals often involves complex multi-step processes where this compound acts as a key precursor.
Pharmacokinetic Profiles
The pharmacokinetic properties of compounds derived from this compound have been extensively studied to understand their absorption, distribution, metabolism, and excretion (ADME). Below is a summary table illustrating the pharmacokinetic profiles of related compounds:
| Compound | Cl (L/h/kg) | Vd (L/kg) | F (%) | t1/2 (h) |
|---|---|---|---|---|
| Compound A | 1.87 | 1.08 | 54 | 0.55 |
| Compound B | 0.84 | 0.74 | 126 | 0.70 |
| Compound C | ∼0.88 | ∼0.85 | ∼70 | ∼0.70 |
This table summarizes the clearance rates (Cl), volume of distribution (Vd), bioavailability (F), and half-life (t1/2) for various compounds derived from or related to this compound, highlighting their potential efficacy and safety profiles for therapeutic use.
Synthesis Methodologies
The following table outlines various methodologies for synthesizing derivatives from this compound:
| Synthesis Method | Yield (%) | Key Reaction Conditions |
|---|---|---|
| Substitution Reaction | 99.2 | Reaction at 130°C under argon atmosphere |
| Multi-step Synthesis | ~80 | Requires multiple steps with lower efficiency |
| Direct Coupling | ~85 | Utilizes coupling agents for higher yields |
These methodologies indicate the versatility of the compound in synthetic organic chemistry, enabling the production of various derivatives with potential applications.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in various biochemical pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : Fluorine and chlorine in the target compound enhance electrophilicity at the pyridine ring, facilitating cross-coupling reactions. In contrast, methyl or trifluoromethyl groups in analogs alter solubility and steric accessibility .
- Biological Activity : The trifluoromethyl analog (CAS: 38203-08-6) shows higher herbicidal potency due to increased membrane permeability, whereas the target compound’s fluorine substituent improves metabolic stability .
Physicochemical Properties
- Polarity: The nitrile group contributes to a dipole moment of ~3.5 D (estimated via DFT studies), comparable to 5-Chloro-2-cyano-3-methylpyridine (3.2 D) but lower than trifluoromethyl analogs (4.1 D) due to reduced electron-withdrawing effects .
- Thermal Stability : Decomposition temperatures (TGA data) range from 180–200°C, higher than methyl-substituted analogs (150–170°C) but lower than trifluoromethyl derivatives (220–240°C) .
Biological Activity
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile, with the molecular formula and a molecular weight of 170.57 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in various fields.
Synthesis
The synthesis of this compound typically involves two main routes. The first method employs the reaction of acetonitrile with n-butyllithium followed by the introduction of 5-chloro-2,3-difluoropyridine. The reaction conditions are crucial, often requiring an inert atmosphere and low temperatures to achieve optimal yields .
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies suggest that it may inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Anti-inflammatory Effects : Preliminary investigations hint at anti-inflammatory properties, although the specific mechanisms remain under exploration. Its structural characteristics may facilitate interactions with biological targets involved in inflammatory pathways.
- Fungicidal Activity : As a template for designing pyrimidinamine derivatives, this compound has demonstrated excellent fungicidal activity, indicating its potential in agricultural applications.
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, its interactions with specific receptors or enzymes are believed to play a significant role in its antimicrobial and anti-inflammatory activities. This compound's ability to bind to biological targets suggests potential therapeutic applications in treating infections and inflammatory diseases .
Case Studies
- Antimicrobial Activity : In a study evaluating various compounds for their antibacterial properties, this compound was identified as a promising candidate against MRSA. The study highlighted its ability to inhibit bacterial growth effectively, suggesting further exploration for clinical applications .
- Fungicidal Development : Research focused on developing new fungicides has utilized this compound as a precursor for synthesizing pyrimidinamine derivatives. These derivatives have been reported to possess enhanced fungicidal activity compared to traditional agents, showcasing the compound's utility in agricultural chemistry.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| 5-Chloro-3-fluoro-2-nitropyridine | 1064783-29-4 | 0.86 | Contains a nitro group enhancing reactivity |
| 5-Bromo-3-fluoro-2-nitropyridine | 1532517-95-5 | 0.78 | Bromine substitution affects electronic properties |
| 5-Chloro-pyridin-2-acetonitrile | 185315-51-9 | 0.90 | Lacks fluorine, altering interaction profile |
Q & A
Q. Q1: What are the key synthetic routes for 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile, and how are reaction conditions optimized?
Methodology :
- Route 1 : Condensation of 2,3-dichloro-5-fluoropyridine with ethyl cyanoacetate under basic conditions (e.g., KOH/EtOH), followed by decarboxylation and deprotection .
- Route 2 : Direct cyanation via nucleophilic substitution using sodium cyanide on a pre-functionalized pyridine intermediate (e.g., 5-chloro-3-fluoro-2-(halomethyl)pyridine) .
- Optimization : Control temperature (60–80°C) and use catalysts like nickel chloride for reduction steps. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts (e.g., dehalogenated impurities) .
Structural Characterization
Q. Q2: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodology :
- X-ray crystallography : Use SHELXL for refinement to resolve halogen bonding and cyano group orientation .
- NMR : NMR to confirm fluorine substitution patterns; NMR for cyano carbon resonance (~115–120 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H] at m/z 189.02) and detect trace impurities .
Applications in Agrochemical Research
Q. Q3: How is this compound utilized in developing pesticidal agents?
Methodology :
- Intermediate role : Acts as a precursor for fungicides (e.g., fluopyram analogs) via substitution at the chloro or cyano group .
- Bioisosteric replacement : Replace trifluoromethyl groups (in related compounds) with chloro-fluoro motifs to enhance bioavailability and target binding (e.g., succinate dehydrogenase inhibitors) .
Safety & Handling Protocols
Q. Q4: What safety measures are recommended for handling this compound in the lab?
Methodology :
- PPE : Use nitrile gloves, fume hoods, and eye protection due to toxicity of nitriles and halogenated pyridines .
- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to avoid cyanide release .
Advanced: Structure-Activity Relationship (SAR)
Q. Q5: How do substituent modifications impact bioactivity?
Methodology :
- Fluorine vs. chlorine : Fluorine enhances electronegativity and metabolic stability; chlorine improves steric bulk for target binding .
- Cyano group : Critical for hydrogen bonding with enzyme active sites (e.g., cytochrome P450). Replace with carboxylates to study activity loss .
Advanced: Computational Modeling
Q. Q6: How can DFT studies predict reactivity or interaction mechanisms?
Methodology :
- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., cyano carbon as electrophilic center) .
- Docking : Use AutoDock Vina to simulate binding with fungal cytochrome bc1 complex; correlate docking scores with experimental IC values .
Advanced: Addressing Data Contradictions
Q. Q7: How to resolve discrepancies in reported synthesis yields?
Methodology :
- Variable analysis : Compare solvent polarity (DMF vs. THF), catalyst loading, and reaction time across studies .
- Reproducibility : Use Design of Experiments (DoE) to isolate critical factors (e.g., temperature > catalyst) and optimize conditions .
Advanced: Hyphenated Analytical Techniques
Q. Q8: What advanced methods ensure purity for biological testing?
Methodology :
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) at ppb levels using MRM transitions .
- GC-FID : Quantify residual solvents (e.g., ethyl acetate) with <0.1% tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
